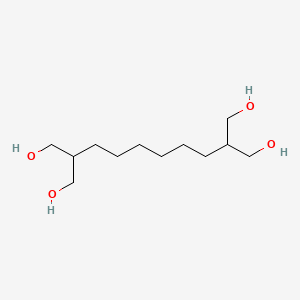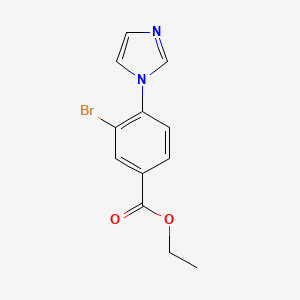![molecular formula C5H6Cl3N3S B11714651 2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide is a chemical compound with the molecular formula C5H6Cl3N3S It is characterized by the presence of a thiazolidine ring and trichloroethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide typically involves the reaction of thiazolidine derivatives with trichloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to dichloro or monochloro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dichloro derivatives, and various substituted thiazolidine compounds .
Applications De Recherche Scientifique
2,2,2-Trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-N-phenylethanimidamide: Similar structure but with a phenyl group instead of the thiazolidine ring.
2,2,2-Trichloro-N-[3-(dimethylamino)propyl]ethanimidamide: Contains a dimethylamino group, differing in its chemical properties and applications.
Uniqueness
2,2,2-Trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C5H6Cl3N3S |
|---|---|
Poids moléculaire |
246.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N'-(4,5-dihydro-1,3-thiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C5H6Cl3N3S/c6-5(7,8)3(9)11-4-10-1-2-12-4/h1-2H2,(H2,9,10,11) |
Clé InChI |
GJQZZCNTSRCZJX-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)N=C(C(Cl)(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11714572.png)
![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)


![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)
![2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11714604.png)
![4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
![3-(3H-imidazo[4,5-b]pyridin-7-yl)imidazo[4,5-b]pyridin-7-amine](/img/structure/B11714610.png)
![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)

